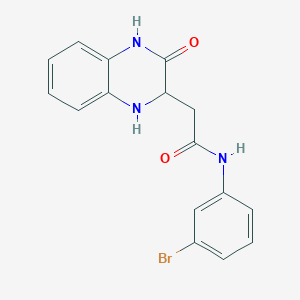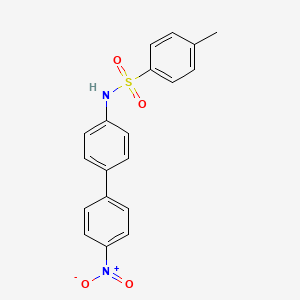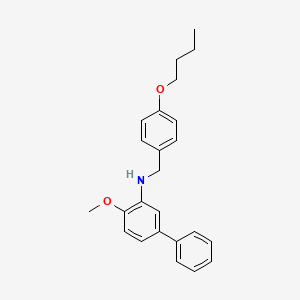
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research fields.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide can have a variety of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to have neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its potential for use in a variety of research fields. However, there are also some limitations to using this compound. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
将来の方向性
There are many potential future directions for research involving N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. Some of these directions include:
1. Further studies of the mechanism of action of this compound, in order to better understand how it works and how it can be used in different research fields.
2. Development of new derivatives of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide with improved properties, such as increased potency or specificity.
3. Clinical trials to test the efficacy of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide as a treatment for cancer, neurological disorders, or bacterial infections.
合成法
The synthesis of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the reaction of 3-bromoaniline with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques such as column chromatography.
科学的研究の応用
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been studied for its potential applications in a variety of scientific research fields. Some of the areas where this compound has shown promise include:
1. Cancer research: Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as an antibacterial agent. This compound has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFIBYCILBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)


![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)